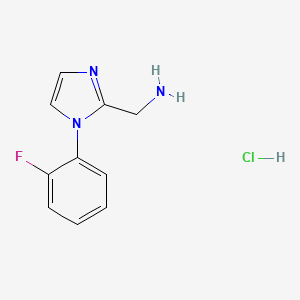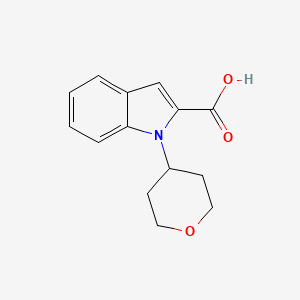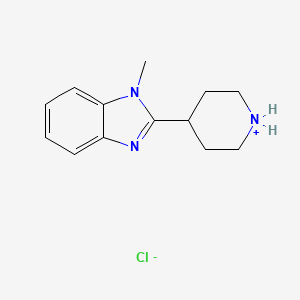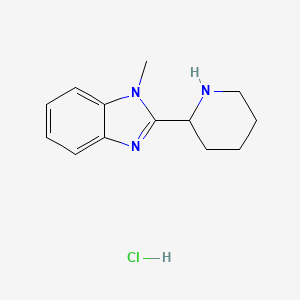![molecular formula C16H20FNO4 B8219789 1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B8219789.png)
1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities. The presence of the tert-butoxycarbonyl (Boc) protecting group and the 4-fluorophenylmethyl substituent further enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-Boc-3-aminopropanol with a suitable electrophile, such as 4-fluorobenzyl bromide, under basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For example, the oxidation of the corresponding alcohol or aldehyde intermediate using oxidizing agents like Jones reagent or potassium permanganate.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often introduced to protect the amine functionality during the synthesis. Deprotection can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to the corresponding alcohol or aldehyde, and vice versa, using appropriate reagents.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidizing Agents: Jones reagent, potassium permanganate.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Deprotection Agents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
Substitution Products: Various substituted azetidine derivatives.
Oxidation Products: Corresponding aldehydes and carboxylic acids.
Reduction Products: Corresponding alcohols and amines.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders and cancer.
Chemical Biology: The compound is used in the development of chemical probes to study biological pathways and molecular interactions.
Material Science: It can be employed in the synthesis of novel polymers and materials with unique properties.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The fluorophenyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Boc-azetidine-3-carboxylic acid: Lacks the fluorophenylmethyl substituent, making it less versatile in certain synthetic applications.
1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: Contains a different substituent, which may alter its reactivity and biological activity.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-[(4-fluorophenyl)methyl]azetidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the fluorophenylmethyl substituent. This combination enhances its stability, reactivity, and potential for diverse applications in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-9-16(10-18,13(19)20)8-11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTYATZJRUZJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8219709.png)

amine hydrochloride](/img/structure/B8219720.png)
amine hydrochloride](/img/structure/B8219727.png)

![Methyl[(5-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B8219750.png)
![Methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine hydrochloride](/img/structure/B8219758.png)

![2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B8219773.png)

![1-[(Tert-butoxy)carbonyl]-3-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B8219781.png)
![N-[(piperidin-4-yl)methyl]pyridin-2-amine trihydrochloride](/img/structure/B8219796.png)
![5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride](/img/structure/B8219807.png)
![N-[(piperidin-4-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine dihydrochloride](/img/structure/B8219825.png)
